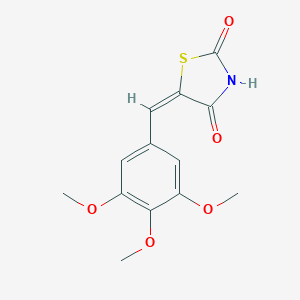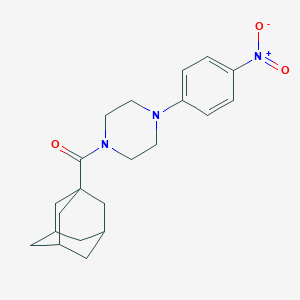![molecular formula C26H28BrN7O5 B413336 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE](/img/structure/B413336.png)
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of triazine, morpholine, and benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Hydrazine Derivative Formation: The triazine derivative is then reacted with hydrazine to form the hydrazine-substituted triazine.
Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the hydrazone.
Esterification: Finally, the hydrazone is esterified with 3-bromobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine groups.
Reduction: Reduction reactions can target the triazine ring and the hydrazone linkage.
Substitution: The bromine atom in the benzoate group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy and hydrazine groups.
Reduction: Reduced forms of the triazine ring and hydrazone linkage.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Research: Studied for its potential anticancer properties.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Incorporated into polymers to improve stability and performance.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of specific pathways such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazine and benzoate groups.
3-BROMOBENZOIC ACID: Contains the benzoate group but lacks the triazine and hydrazine components.
Uniqueness
Structural Complexity: The combination of triazine, morpholine, and benzoate groups makes it unique.
Eigenschaften
Molekularformel |
C26H28BrN7O5 |
|---|---|
Molekulargewicht |
598.4g/mol |
IUPAC-Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H28BrN7O5/c1-36-22-15-18(5-6-21(22)39-23(35)19-3-2-4-20(27)16-19)17-28-32-24-29-25(33-7-11-37-12-8-33)31-26(30-24)34-9-13-38-14-10-34/h2-6,15-17H,7-14H2,1H3,(H,29,30,31,32)/b28-17+ |
InChI-Schlüssel |
JYJZHHNMCLMXQF-OGLMXYFKSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC(=CC=C5)Br |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC(=CC=C5)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC(=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413255.png)
![N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B413258.png)
![2-({[2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B413260.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B413261.png)

![6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B413264.png)
![2,4-dibromo-6-[({2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}imino)methyl]-3-methoxyphenol](/img/structure/B413265.png)
![Methyl [2-(2-{4-(benzyloxy)-2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy}ethoxy)(2-methoxy-2-oxoethyl)-4-methylanilino]acetate](/img/structure/B413267.png)
![4-({[2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2-furoate](/img/structure/B413268.png)

![1-(4-Nitrophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B413271.png)
![N-(5-(4-methoxyphenyl)-3-[6-(5-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)hexyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B413272.png)
![4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B413275.png)
![4-(dimethylamino)-N-ethyl-2-methoxy-5-nitro-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzamide](/img/structure/B413277.png)
